molecular formula C14H8BrIN2O4S B1524097 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1299607-75-2

5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1524097
CAS RN: 1299607-75-2
M. Wt: 507.1 g/mol
InChI Key: FVKWOKUCNQOJDT-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C14H8BrIN2O4S . It has a molecular weight of 507.10 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of the compound is OC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Catalytic Cycloaddition and Aromatization : The compound has been utilized in the cycloaddition reactions with azomethine ylides, facilitated by catalytic amounts of AgOAc and DBU. This process yields polysubstituted pyrrolidine cycloadducts, and excess DBU can induce facile aromatization, producing 5-arylpyrrole-2-carboxylic acid esters efficiently in a single step (Kudryavtsev et al., 2012).
  • Phenylselenenyl and Phenylthio-substituted Derivatives : The compound is a precursor in the synthesis of biologically active heterocycles, such as phenylselenenyl- and phenylthio-substituted pyrimidines. These derivatives have shown inhibitory activities against enzymes like dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase), also displaying modest anti-HIV activity (Goudgaon et al., 1993).
  • Palladium-Catalyzed Decarboxylative Couplings : The compound is used in palladium-catalyzed decarboxylative Suzuki and Heck couplings to synthesize 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This process is significant for forming aryl or alkenyl substituted derivatives and highlights the potential of protodecarboxylation in azaindole carboxylic acids (Suresh et al., 2013).

Biological and Pharmacological Research

  • Inhibitors of Enzymatic Activities : Derivatives of the compound have been explored for their inhibitory activities against enzymes like dihydrouracil dehydrogenase, uridine phosphorylase, and orotate phosphoribosyltransferase, indicating its potential in designing enzyme inhibitors and studying their mechanisms (Goudgaon et al., 1993).
  • Surface Active Agents and Antimicrobial Activity : Certain derivatives synthesized from this compound have shown antimicrobial activity and can function as surface-active agents, indicating their potential in pharmaceutical formulations and material science (El-Sayed, 2006).

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOKUCNQOJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC(=C3)Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrIN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135473
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1299607-75-2
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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